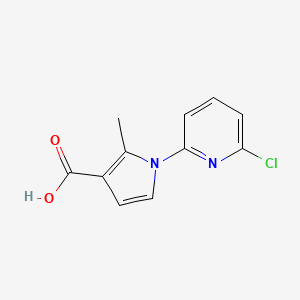
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloropyridine ring, a methylated pyrrole ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学研究应用
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.
Medicine: Potential medicinal applications include the development of new drugs for treating diseases, as the compound's unique structure may interact with specific biological targets.
Industry: In industrial applications, the compound can be utilized in the production of materials, coatings, and other chemical products.
作用机制
The mechanism by which 1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
1-(6-Chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as 1-(6-chloropyridin-2-yl)piperazine and 6-chloro-2-pyridinol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct properties and uses.
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
1-(6-chloropyridin-2-yl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)5-6-14(7)10-4-2-3-9(12)13-10/h2-6H,1H3,(H,15,16) |
InChI 键 |
HPFHNXNEDBINBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN1C2=NC(=CC=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
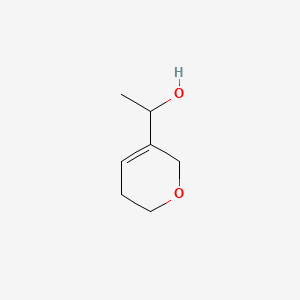
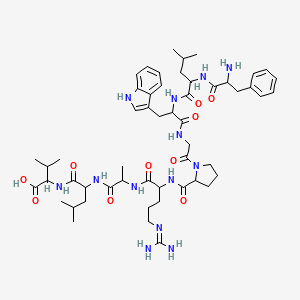

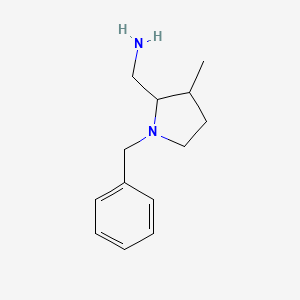

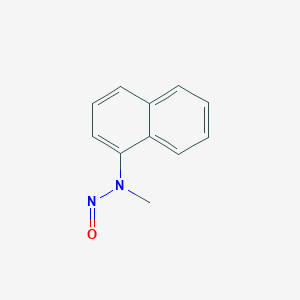
![[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
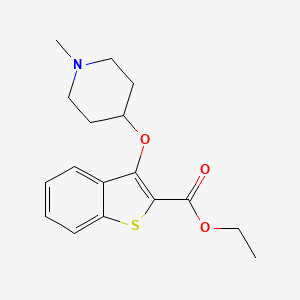
![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
![Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15360756.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)
